molecular formula C12H16O B1317216 4-(4-Ethoxyphenyl)-1-butene CAS No. 344408-46-4

4-(4-Ethoxyphenyl)-1-butene

Cat. No.: B1317216
CAS No.: 344408-46-4
M. Wt: 176.25 g/mol
InChI Key: GINJIHQQNISPQQ-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-1-butene is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)-1-butene typically involves the alkylation of 4-ethoxyphenyl derivatives with butene. One common method is the reaction of 4-ethoxyphenyl magnesium bromide with 1-bromo-1-butene under anhydrous conditions. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to promote the coupling reactions between 4-ethoxyphenyl halides and butene derivatives. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethoxyphenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bond in the butene chain to a single bond, yielding 4-(4-ethoxyphenyl)butane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: 4-(4-Ethoxyphenyl)butan-2-one or 4-(4-Ethoxyphenyl)butanoic acid.

    Reduction: 4-(4-Ethoxyphenyl)butane.

    Substitution: 4-(4-Bromoethoxyphenyl)-1-butene or 4-(4-Nitroethoxyphenyl)-1-butene.

Scientific Research Applications

4-(4-Ethoxyphenyl)-1-butene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-1-butene involves its interaction with molecular targets such as enzymes or receptors. The ethoxy group and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

    4-(4-Methoxyphenyl)-1-butene: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(4-Ethoxyphenyl)-2-butene: Variation in the position of the double bond in the butene chain.

    4-(4-Ethoxyphenyl)-1-pentene: Extension of the butene chain to a pentene chain.

Uniqueness: 4-(4-Ethoxyphenyl)-1-butene is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-but-3-enyl-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-5-6-11-7-9-12(10-8-11)13-4-2/h3,7-10H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINJIHQQNISPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70531255
Record name 1-(But-3-en-1-yl)-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344408-46-4
Record name 1-(But-3-en-1-yl)-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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